![molecular formula C18Br2F15Sb B14645044 Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane CAS No. 55678-66-5](/img/structure/B14645044.png)
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane is a compound that belongs to the class of organoantimony compounds It is characterized by the presence of two bromine atoms and three pentafluorophenyl groups attached to a central antimony atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane typically involves the reaction of tris(pentafluorophenyl)stibine with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
Sb(C6F5)3+Br2→Sb(C6F5)3Br2
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions, using more efficient purification techniques, and ensuring safety protocols are in place.
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and phosphines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can produce a variety of organoantimony derivatives.
Wissenschaftliche Forschungsanwendungen
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry and drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it a versatile catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its use as a Lewis acid catalyst in organic synthesis.
Tris(pentafluorophenyl)phosphine: Another compound with similar Lewis acidic properties.
Tris(pentafluorophenyl)arsine: Shares structural similarities and is used in similar applications.
Uniqueness
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane is unique due to the presence of bromine atoms, which can undergo various substitution reactions, providing a versatile platform for the synthesis of new derivatives. Its strong Lewis acidic nature also distinguishes it from other similar compounds, making it particularly useful in specific catalytic applications.
Eigenschaften
CAS-Nummer |
55678-66-5 |
|---|---|
Molekularformel |
C18Br2F15Sb |
Molekulargewicht |
782.7 g/mol |
IUPAC-Name |
dibromo-tris(2,3,4,5,6-pentafluorophenyl)-λ5-stibane |
InChI |
InChI=1S/3C6F5.2BrH.Sb/c3*7-2-1-3(8)5(10)6(11)4(2)9;;;/h;;;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
GVWGFESITUQSNM-UHFFFAOYSA-L |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)[Sb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)(Br)Br)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


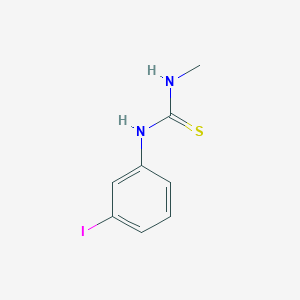
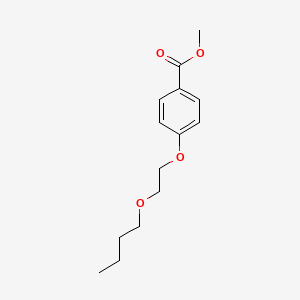
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
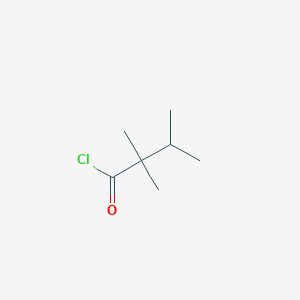
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
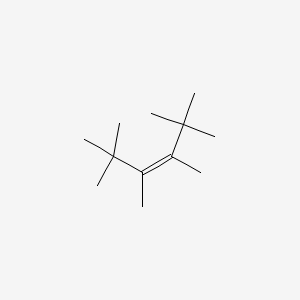
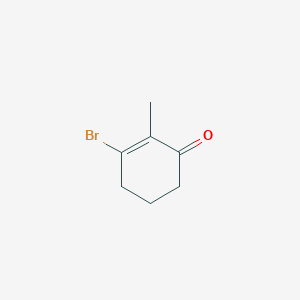
![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)
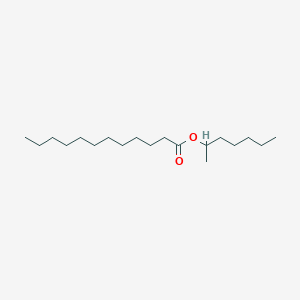

![1-benzyl-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B14645031.png)
![N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14645033.png)

